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Compound of Interest

Compound Name: Methylaminoformyl chloride

Cat. No.: B057787 Get Quote

An In-depth Technical Guide on the Spectroscopic Data for Methylaminoformyl Chloride

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of the expected spectroscopic data for methylaminoformyl chloride
(CAS: 6452-47-7), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). Due to the limited availability of experimentally derived spectra in public

databases, this document presents predicted data based on the compound's chemical

structure, alongside detailed, generalized experimental protocols for data acquisition.

Data Presentation
The following tables summarize the predicted quantitative data for methylaminoformyl
chloride. These predictions are based on the known structure of the molecule and typical

spectroscopic values for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.8 - 3.0 Doublet 3H CH₃

~5.0 - 6.0 Broad Singlet 1H NH
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Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The

coupling between the NH proton and the methyl protons may be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~25 - 30 CH₃

~165 - 170 C=O

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: Key Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H Stretch

~2950 Medium C-H Stretch (asymmetric)

~2850 Medium C-H Stretch (symmetric)

~1750 Strong C=O Stretch (acid chloride)

~1550 Medium N-H Bend

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

93/95 High
[M]⁺ (Molecular ion, with ³⁵Cl/

³⁷Cl isotopes)

58 Medium [M - Cl]⁺

57 Medium [CH₃NCO]⁺

30 High [CH₃NH]⁺
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Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of methylaminoformyl chloride.

Methodology:

Sample Preparation: Approximately 10-20 mg of methylaminoformyl chloride is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to approximately 12 ppm, centered around 6 ppm.

A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate

signal-to-noise ratio.

The relaxation delay is set to at least 1 second.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each carbon environment.

The spectral width is set to approximately 200 ppm, centered around 100 ppm.
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A larger number of scans (typically 1024 or more) are required due to the lower natural

abundance of ¹³C.

The relaxation delay is set to 2 seconds or more.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual

solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in methylaminoformyl chloride.

Methodology:

Sample Preparation:

KBr Pellet: Approximately 1-2 mg of solid methylaminoformyl chloride is finely ground

with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Thin Film (for low melting solids or liquids): A small amount of the sample is dissolved in a

volatile solvent (e.g., dichloromethane). A drop of the solution is applied to a salt plate

(e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the

compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment (or the pure KBr pellet/salt

plate) is recorded.

The sample is placed in the spectrometer's sample holder.

The sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
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Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of

methylaminoformyl chloride.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the

sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to

deduce the structure of the molecule.

Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical

compound such as methylaminoformyl chloride.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

To cite this document: BenchChem. [spectroscopic data for methylaminoformyl chloride
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057787#spectroscopic-data-for-methylaminoformyl-
chloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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